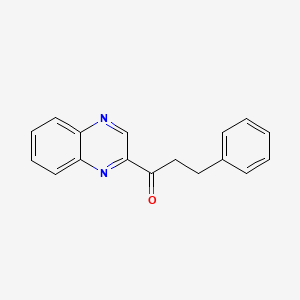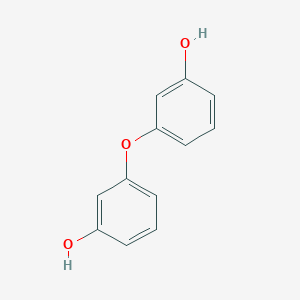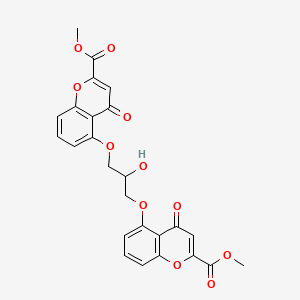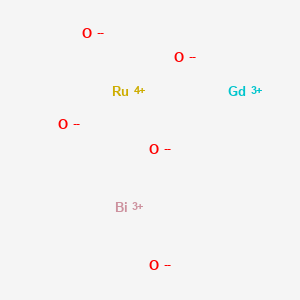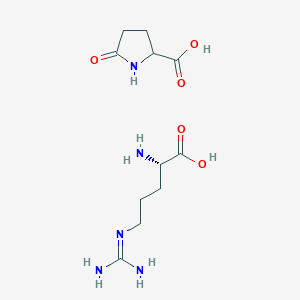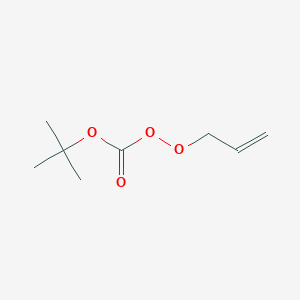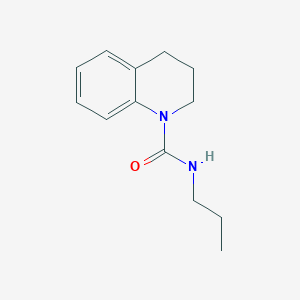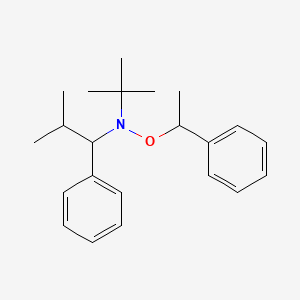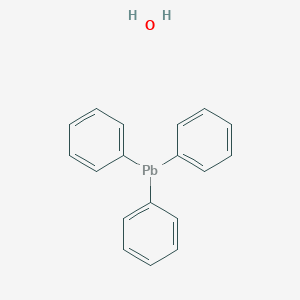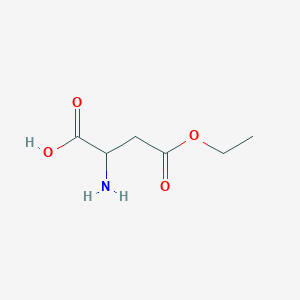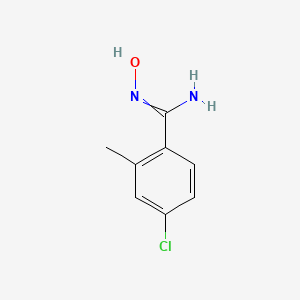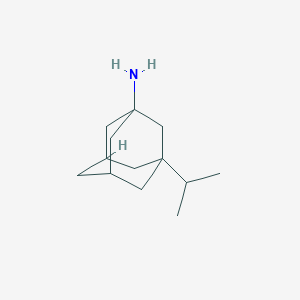
(3-Isopropyl-1-adamantyl)amine
Overview
Description
(3-Isopropyl-1-adamantyl)amine is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework. This compound is characterized by the presence of an isopropyl group attached to the third carbon of the adamantane structure, and an amine group attached to the first carbon. These structural features contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-1-adamantyl)amine typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization of adamantane, which can be achieved through the use of carbocation or radical intermediates. These intermediates exhibit unique stability and reactivity compared to simple hydrocarbon derivatives .
Industrial Production Methods
Industrial production of this compound often involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst. This method, although high-cost and requiring scarce reagents, is effective in producing nitrogen-containing adamantane derivatives with exocyclic double bonds .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-1-adamantyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for oxidative dehydrogenation, and reducing agents for reduction reactions. Substitution reactions often involve the use of halogenated compounds and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include various functionalized adamantane derivatives, such as alkenes, alkynes, arenes, and carbonyl groups. These products are valuable in various applications due to their unique structural and chemical properties .
Scientific Research Applications
(3-Isopropyl-1-adamantyl)amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as nanomaterials and catalysts, due to its unique structural properties
Mechanism of Action
The mechanism of action of (3-Isopropyl-1-adamantyl)amine involves its interaction with specific molecular targets and pathways. For example, similar adamantane derivatives like amantadine act as sigma receptor agonists, nicotinic acetylcholine receptor negative allosteric modulators, and weak NMDA receptor antagonists. These interactions contribute to their therapeutic effects in treating central nervous system disorders and viral infections .
Comparison with Similar Compounds
(3-Isopropyl-1-adamantyl)amine can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives .
Properties
IUPAC Name |
3-propan-2-yladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-9(2)12-4-10-3-11(5-12)7-13(14,6-10)8-12/h9-11H,3-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZLVAUDWGXALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC3CC(C1)CC(C3)(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408308 | |
| Record name | 3-propan-2-yladamantan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80904-86-5 | |
| Record name | 3-propan-2-yladamantan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


